molecular formula C15H13ClO3 B6403192 2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261986-33-7

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6403192
CAS RN: 1261986-33-7
M. Wt: 276.71 g/mol
InChI Key: GNAXERNXGLNVCN-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid” is a derivative of tolfenamic acid . Tolfenamic acid is a non-steroidal anti-inflammatory agent that interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting the degradation of an essential transcription factor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tolfenamic acid derivatives containing hydrazine-1-carbothioamide or 1,3,4-oxadiazole moieties has been described . The molecules were synthesized using conventional organic chemical methods . Another study reported the detailed reaction mechanism of 3-chloro-2-methyl-1-propene with OH radical .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a benzene ring (from the “phenyl” part of the name), a chlorine atom (from the “chloro” part), a methyl group (from the “methyl” part), and a methoxy group (from the “methoxy” part). The “2-” and “3-” prefixes indicate the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The compound, being a derivative of tolfenamic acid, may exhibit similar reactivity. Tolfenamic acid is known to react with various biological targets, such as the COX-2 enzyme . A study on the atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical provides insights into possible reactions involving similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, tolfenamic acid is slightly soluble in water, more soluble in acetone, DMSO, methanol, and ethanol . It has a molecular weight of 261.70 g/mol .

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other organic compounds. Additionally, it has been used in the synthesis of novel materials for use in medical and industrial applications.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it has a low melting point, making it easy to work with in the laboratory. However, it is important to note that this compound is a strong acid and should be handled with care.

Future Directions

The future directions for 2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs and materials for medical and industrial applications. It could also be used as a catalyst for the synthesis of other organic compounds. Finally, it could be used in the development of novel analytical techniques for the detection and quantification of organic compounds.

Synthesis Methods

2-(3-Chloro-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is a reaction between 3-chloro-2-methylphenol and 5-methoxybenzoic acid in the presence of a strong acid catalyst. The reaction proceeds in a two-step process, first forming a methyl ester and then an acid. The reaction conditions can be optimized to yield the desired purity of the product.

Safety and Hazards

Tolfenamic acid is classified as harmful if swallowed according to the GHS classification . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-14(9)16)12-7-6-10(19-2)8-13(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXERNXGLNVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690275
Record name 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-33-7
Record name 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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